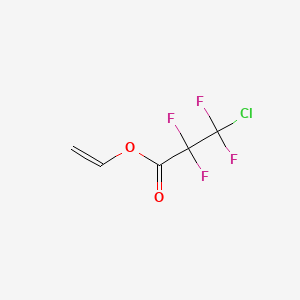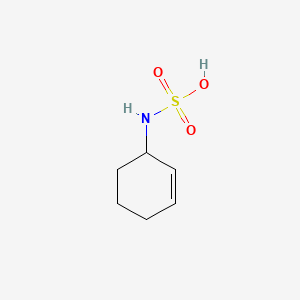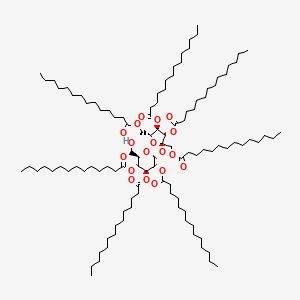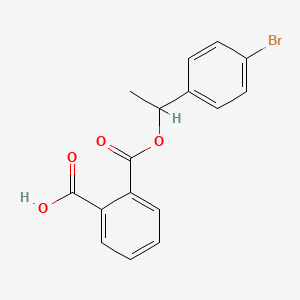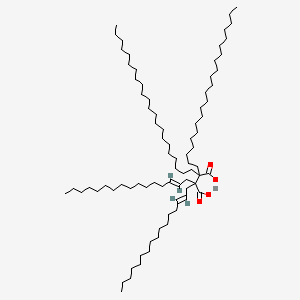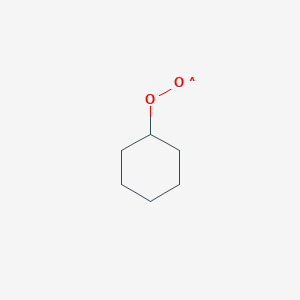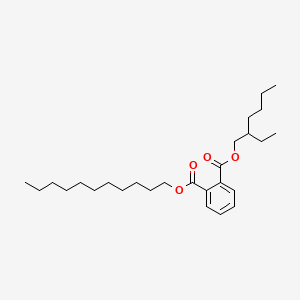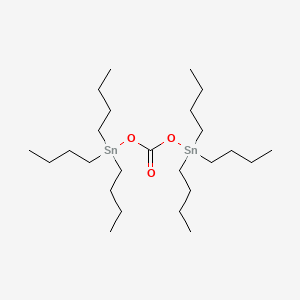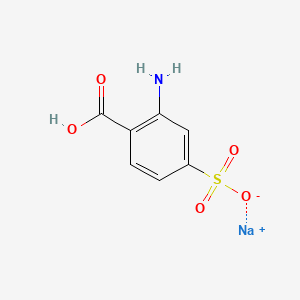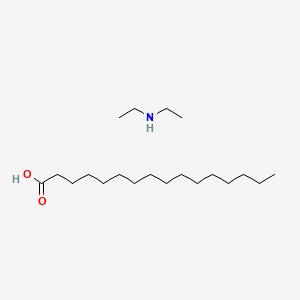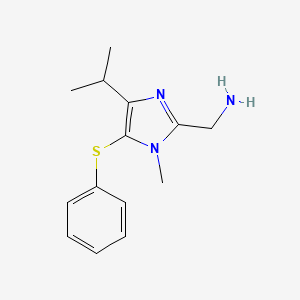
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an aminomethyl group, an isopropyl group, a methyl group, and a phenylthio group attached to the imidazole ring. The compound has a molecular mass of 261.3874 daltons .
Preparation Methods
The synthesis of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. This reaction proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the phenylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be compared with other imidazole derivatives, such as:
2-Methylimidazole: A simpler imidazole derivative with fewer substituents, used in the synthesis of pharmaceuticals and agrochemicals.
4-Phenylimidazole: Another derivative with a phenyl group, known for its use in medicinal chemistry.
1-Methylimidazole: A basic imidazole derivative used as a catalyst and in the synthesis of ionic liquids.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
178979-65-2 |
|---|---|
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
(1-methyl-5-phenylsulfanyl-4-propan-2-ylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C14H19N3S/c1-10(2)13-14(17(3)12(9-15)16-13)18-11-7-5-4-6-8-11/h4-8,10H,9,15H2,1-3H3 |
InChI Key |
PDTVLVBEWJRMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



